molecular formula C13H15NO2S2 B5639731 2-oxo-2-phenylethyl morpholine-4-carbodithioate CAS No. 24372-61-0

2-oxo-2-phenylethyl morpholine-4-carbodithioate

Cat. No.: B5639731
CAS No.: 24372-61-0
M. Wt: 281.4 g/mol
InChI Key: LOSQNMWWTMNITB-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl morpholine-4-carbodithioate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a morpholine ring, a phenyl group, and a carbodithioate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl morpholine-4-carbodithioate typically involves the reaction of 2-oxo-2-phenylethyl bromide with morpholine-4-carbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted morpholine or phenyl derivatives .

Scientific Research Applications

2-Oxo-2-phenylethyl morpholine-4-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The carbodithioate moiety can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl morpholine-4-carbodithioate
  • This compound derivatives
  • Morpholine-4-carbodithioic acid esters

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

phenacyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c15-12(11-4-2-1-3-5-11)10-18-13(17)14-6-8-16-9-7-14/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSQNMWWTMNITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354125
Record name 4-Morpholinecarbodithioic acid, 2-oxo-2-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24372-61-0
Record name 4-Morpholinecarbodithioic acid, 2-oxo-2-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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